![molecular formula C46H58N6O14 B1247891 RA-Xii](/img/structure/B1247891.png)
RA-Xii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RA-Xii is a natural product found in Rubia yunnanensis and Rubia cordifolia with data available.
Applications De Recherche Scientifique
Antitumor Activity in Colorectal Cancer
RA-XII, a bicyclic hexapeptidic glucoside isolated from Rubia yunnanensis Diels, demonstrates significant antitumor activity in colorectal cancer (CRC) cells. In vitro and in vivo studies reveal its ability to inhibit protective autophagy and activate key pathways like Akt-mTOR in CRC cell lines, contributing to its antineoplastic effects (Wang et al., 2020).
Use in Combined Treatment of Colon Cancer
RA-XII has been incorporated into pH-sensitive liposomes for the combined treatment of colon cancer. This approach, using RA-XII as a chemotherapeutic agent and a mitochondria-targeting photosensitizer, shows enhanced effectiveness in inhibiting colon cancer cell growth both in vitro and in vivo (Xu et al., 2021).
Effects on Acute Renal Injury
In a study focusing on acute kidney injury (AKI), RA-XII exhibited anti-oxidant and anti-inflammatory activities. It was found to reduce serum uric acid, creatinine, BUN, and renal 8-OHdG, indicating potential use in treating AKI (An & Shang, 2018).
Application in Liver Cancer Therapy
RA-XII shows promising results in liver cancer therapy. It inhibits proliferation and induces apoptosis in human hepatoma HepG2 cells. The study suggests that RA-XII inhibits protective autophagy, enhancing apoptosis through the AMPK/mTOR/P70S6K pathways, marking it as a potential therapeutic agent for liver cancer (Song et al., 2017).
Anti-Metastatic Properties in Breast Cancer
In breast cancer research, RA-XII was found to inhibit tumor growth and metastasis in mice models. It affects cell adhesion, invasion, and matrix degradation, indicating its potential as an anti-metastatic agent for breast cancer treatment (Leung et al., 2015).
Enhancing Oral Delivery and Bioavailability
Innovative strategies have been developed to improve the oral bioavailability of RA-XII. A study demonstrated that a natural deep eutectic solvent and its modified amorphous solid dispersions significantly enhanced the oral bioavailability of RA-XII, suggesting new methods for its delivery in oral chemotherapy (Liu et al., 2021).
Propriétés
Nom du produit |
RA-Xii |
---|---|
Formule moléculaire |
C46H58N6O14 |
Poids moléculaire |
919 g/mol |
Nom IUPAC |
(1S,4R,7S,10S,13S,16S)-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-24-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1 |
Clé InChI |
UYXWCWJRGWWTGU-BZILMZMLSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C |
SMILES canonique |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C |
Synonymes |
RA XII RA-XII |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.